molecular formula C20H20N4O4S B14961209 4-(acetylamino)-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide

4-(acetylamino)-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B14961209
M. Wt: 412.5 g/mol
InChI Key: MXVFDDQBBHGKPT-UHFFFAOYSA-N
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Description

N-{5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}-4-acetamidobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}-4-acetamidobenzamide typically involves multiple steps. One common route starts with the preparation of 3,4-dimethoxybenzaldehyde, which is then subjected to a series of reactions to form the desired thiadiazole derivative. The key steps include:

    Formation of 3,4-Dimethoxybenzaldehyde: This can be synthesized from veratraldehyde through oxidation.

    Cyclization to Form Thiadiazole: The aldehyde is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamidobenzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}-4-acetamidobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-{5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}-4-acetamidobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Pharmacology: The compound is investigated for its potential as an anti-inflammatory and analgesic agent.

    Materials Science: It is explored for its use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-{5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}-4-acetamidobenzamide involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

    Signal Transduction: It modulates signal transduction pathways, leading to the suppression of inflammatory mediators and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different pharmacological properties.

    Thiadiazole Derivatives: Other thiadiazole derivatives with varying biological activities.

Uniqueness

N-{5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}-4-acetamidobenzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H20N4O4S

Molecular Weight

412.5 g/mol

IUPAC Name

4-acetamido-N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C20H20N4O4S/c1-12(25)21-15-7-5-14(6-8-15)19(26)22-20-24-23-18(29-20)11-13-4-9-16(27-2)17(10-13)28-3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,24,26)

InChI Key

MXVFDDQBBHGKPT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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